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Compound of Interest

Compound Name: 2-Keto Crizotinib

Cat. No.: B601067 Get Quote

Introduction

2-Keto Crizotinib is the primary and active lactam metabolite of Crizotinib, a potent tyrosine

kinase inhibitor used in cancer therapy.[1] Understanding the formation, pharmacokinetic

profile, and potential drug-drug interactions of 2-Keto Crizotinib is crucial for a comprehensive

evaluation of Crizotinib's safety and efficacy. These application notes provide detailed protocols

and data for researchers, scientists, and drug development professionals engaged in drug

metabolism studies involving 2-Keto Crizotinib.

Mechanism of Formation

Crizotinib is metabolized in the liver to form 2-Keto Crizotinib, a reaction primarily catalyzed by

the cytochrome P450 enzyme CYP3A4.[2][3] This metabolic conversion is a critical pathway in

the clearance of Crizotinib.

Data Presentation
Table 1: Pharmacokinetic Parameters of 2-Keto Crizotinib in Rats
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Parameter Unit Value (mean ± SD)

Cmax ng/mL 23.45 ± 4.57

Tmax h 8.00 ± 1.34

AUC(0-t) ng·h/mL 456.78 ± 98.23

AUC(0-∞) ng·h/mL 512.34 ± 110.45

t1/2 h 10.23 ± 2.11

CLz/F L/h/kg 4.87 ± 1.05

Data from a study investigating the effect of tropifexor on crizotinib metabolism in rats.[2]

Table 2: UPLC-MS/MS Method Validation for 2-Keto Crizotinib in Rat Plasma

Parameter
Concentrati
on (ng/mL)

Accuracy
(%)

Precision
(RSD, %)

Recovery
(%)

Matrix
Effect (%)

LLOQ 1 98.7 8.9 92.5 98.4

Low QC 2 101.2 6.5 93.1 101.2

Medium QC 50 99.5 5.2 93.5 102.7

High QC 80 100.8 4.8 92.8 100.5

Data adapted from a study developing a UPLC-MS/MS method for crizotinib and 2-Keto
crizotinib.[2]

Experimental Protocols
Protocol 1: Quantification of 2-Keto Crizotinib in Human Plasma using UPLC-MS/MS

This protocol outlines a method for the sensitive and accurate quantification of 2-Keto
Crizotinib in human plasma.

1. Materials and Reagents:
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2-Keto Crizotinib reference standard

Crizotinib-d8 (Internal Standard, IS)

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Formic acid, LC-MS grade

Human plasma (blank)

Deionized water

2. Sample Preparation (Protein Precipitation):

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g.,

100 ng/mL Crizotinib-d8 in 50% MeOH).

Add 300 µL of cold ACN to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of mobile phase A (see below) and vortex.

Transfer to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

UPLC System: Waters ACQUITY UPLC or equivalent

Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in ACN

Gradient:

0-0.5 min: 95% A

0.5-2.5 min: Linear gradient to 5% A

2.5-3.0 min: Hold at 5% A

3.0-3.1 min: Linear gradient to 95% A

3.1-4.0 min: Hold at 95% A

Flow Rate: 0.4 mL/min

Column Temperature: 40°C

Injection Volume: 5 µL

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Positive Electrospray Ionization (ESI+)

MRM Transitions:

2-Keto Crizotinib: m/z 464.1 → 260.1

Crizotinib-d8 (IS): m/z 458.2 → 268.1

Instrument Parameters: Optimize cone voltage and collision energy for maximum signal

intensity.

Protocol 2: In Vitro Metabolism of Crizotinib to 2-Keto Crizotinib in Human Liver Microsomes

(HLMs)

This protocol describes an in vitro assay to study the formation of 2-Keto Crizotinib from

Crizotinib using HLMs.
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1. Materials and Reagents:

Crizotinib

2-Keto Crizotinib reference standard

Pooled Human Liver Microsomes (HLMs)

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-

phosphate dehydrogenase)

Phosphate buffer (0.1 M, pH 7.4)

Acetonitrile (ACN)

Internal Standard (IS) for LC-MS analysis

2. Incubation Procedure:

Prepare a stock solution of Crizotinib in a suitable solvent (e.g., DMSO).

In a microcentrifuge tube, pre-warm a mixture of 0.1 M phosphate buffer (pH 7.4), HLMs

(final concentration e.g., 0.5 mg/mL), and Crizotinib (final concentration e.g., 1 µM) at 37°C

for 5 minutes.

Initiate the reaction by adding the NADPH regenerating system.

Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60

minutes).

Terminate the reaction by adding an equal volume of cold ACN containing the IS.

Vortex and centrifuge to pellet the precipitated protein.

Analyze the supernatant for the formation of 2-Keto Crizotinib using the UPLC-MS/MS

method described in Protocol 1.

Protocol 3: CYP3A4 Inhibition Assay using 2-Keto Crizotinib
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This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2-
Keto Crizotinib on CYP3A4 activity.

1. Materials and Reagents:

2-Keto Crizotinib

CYP3A4-expressing human liver microsomes or recombinant CYP3A4

Midazolam (CYP3A4 probe substrate)

1'-Hydroxymidazolam (metabolite) reference standard

NADPH regenerating system

Phosphate buffer (0.1 M, pH 7.4)

Acetonitrile (ACN)

Internal Standard (IS) for LC-MS analysis

2. Incubation Procedure:

Prepare serial dilutions of 2-Keto Crizotinib in a suitable solvent.

In a 96-well plate, add phosphate buffer, CYP3A4-containing microsomes, and the 2-Keto
Crizotinib dilutions.

Pre-incubate at 37°C for 10 minutes.

Add Midazolam (at a concentration close to its Km for CYP3A4) to all wells.

Initiate the reaction by adding the NADPH regenerating system.

Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

Terminate the reaction with cold ACN containing IS.

Centrifuge the plate to pellet protein.
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Analyze the supernatant for the formation of 1'-Hydroxymidazolam by UPLC-MS/MS.

3. Data Analysis:

Calculate the percentage of CYP3A4 inhibition for each concentration of 2-Keto Crizotinib
relative to the vehicle control.

Plot the percent inhibition against the logarithm of the 2-Keto Crizotinib concentration.

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Mandatory Visualization
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Caption: Metabolic pathway of Crizotinib to 2-Keto Crizotinib.
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UPLC-MS/MS Quantification Workflow
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Caption: Workflow for sample preparation for UPLC-MS/MS analysis.
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In Vitro Metabolism Workflow
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Caption: Experimental workflow for in vitro metabolism of Crizotinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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